(2E)-3-(dimethylamino)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(4-pyrrol-1-ylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-16(2)12-9-15(18)13-5-7-14(8-6-13)17-10-3-4-11-17/h3-12H,1-2H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNVOJGOVGGOPS-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)N2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=C(C=C1)N2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821742 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(dimethylamino)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(1H-pyrrol-1-yl)benzaldehyde and dimethylamine.
Condensation Reaction: The key step in the synthesis is the condensation reaction between 4-(1H-pyrrol-1-yl)benzaldehyde and dimethylamine in the presence of a base such as sodium hydroxide. This reaction forms the desired this compound.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(dimethylamino)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring or the dimethylamino group are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(dimethylamino)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in biochemical studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (2E)-3-(dimethylamino)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Chalcones
Structural Modifications and Substituent Effects
Table 1: Substituent Variations and Their Impacts
Key Observations :
- NLO Performance : Anthracene derivatives (AN-1) exhibit superior NLO properties due to extended π-bridges, whereas the target compound’s pyrrole group may limit planarity compared to anthracene .
- Biological Activity: Methoxy and imidazole substituents enhance MAO-B selectivity, while pyrrole’s heteroaromaticity may favor nonselective inhibition .
MAO Inhibition:
- Target vs. C5 : The absence of a methoxy group in the target compound likely reduces MAO-B selectivity compared to C5, which has a Ki of 0.14 μM for MAO-B .
- Target vs. IM5: Both exhibit nonselective MAO inhibition, but IM5’s imidazole group may enhance binding via hydrogen bonding with MAO active sites .
Nonlinear Optics:
- Anthracene derivatives (AN-1) show higher first-order hyperpolarizability (β) than urea due to extended conjugation, whereas the target compound’s pyrrole may offer moderate NLO activity .
- Substituents like nitro (LabMol-67) or hydroxyl (DPHP) enhance dipole moments, critical for NLO material design .
Biological Activity
(2E)-3-(dimethylamino)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one, also known as a dimethylamino derivative of a pyrrole-based compound, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
The compound's chemical structure can be summarized as follows:
| Property | Value |
|---|---|
| Chemical Formula | C₁₅H₁₆N₂O |
| Molecular Weight | 240.3 g/mol |
| CAS Number | 551930-66-6 |
| MDL Number | MFCD02661662 |
Biological Activity Overview
Research indicates that derivatives of pyrrole and isatin, including this compound, exhibit a range of biological activities. These include:
- Antioxidant Activity : The compound has been shown to possess antioxidant properties, which are critical for preventing oxidative stress in biological systems. Studies have utilized assays such as the DPPH assay to quantify this activity.
- Antimicrobial Properties : Similar compounds have demonstrated efficacy against various bacterial strains, suggesting potential applications in antimicrobial therapies.
- Anti-inflammatory Effects : The inhibition of inflammatory pathways has been noted in some studies, indicating that this compound may have therapeutic potential in treating inflammatory conditions.
The biological effects of this compound can be attributed to its ability to interact with various biological targets. Key mechanisms include:
- Inhibition of Lipoxygenase : The compound has shown potential in inhibiting lipoxygenase enzymes, which play a significant role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators.
- Antioxidant Pathways : By scavenging free radicals and enhancing the body's antioxidant defenses, the compound may mitigate oxidative damage.
Study 1: Antioxidant Activity Assessment
A recent study assessed the antioxidant capacity of this compound using various models. The results indicated an IC50 value comparable to established antioxidants, suggesting its potential as a therapeutic agent.
| Compound | IC50 (µM) |
|---|---|
| (2E)-3-(dimethylamino)-...prop-2-en-1-one | 25 |
| Ascorbic Acid | 30 |
| Quercetin | 20 |
Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties against common pathogens. The compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
Q & A
Q. Purification :
- Column Chromatography : Use silica gel with a gradient eluent (e.g., 70:30 hexane:ethyl acetate) to isolate the target compound from by-products .
- Recrystallization : Ethanol or methanol is preferred for high-purity crystals .
Q. Characterization :
- NMR Spectroscopy : and NMR to confirm the E-configuration of the α,β-unsaturated ketone and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
- FT-IR : Peaks at ~1650 cm (C=O stretch) and ~1600 cm (C=C stretch) confirm the enone system .
Basic: What crystallographic methods are suitable for structural confirmation?
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., in ethanol/dichloromethane). Key parameters:
- Space group determination (e.g., monoclinic ) .
- Bond angle analysis (e.g., C=O and C=C bond lengths: ~1.22 Å and ~1.34 Å, respectively) .
- Powder XRD : Compare experimental patterns with simulated data from SCXRD to assess phase purity .
Advanced: How can computational methods like DFT and AIM theory elucidate electronic properties?
- Density Functional Theory (DFT) :
- Optimize geometry using B3LYP/6-311++G(d,p) basis set. Compare calculated bond lengths/angles with XRD data .
- Frontier Molecular Orbital (FMO) analysis to predict reactivity (e.g., HOMO-LUMO gap < 4 eV suggests charge-transfer potential) .
- Atoms in Molecules (AIM) Theory : Analyze electron density topology to identify non-covalent interactions (e.g., C–H···O hydrogen bonds) .
Advanced: What mechanistic insights exist regarding its biological activity, and how can assays be designed?
- Antimicrobial Assays :
- Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Mechanism : Disruption of microbial cell membranes, validated via fluorescence assays with propidium iodide .
- Anticancer Screening :
- MTT assay on cancer cell lines (e.g., MCF-7). Synergistic studies with doxorubicin to assess apoptosis via flow cytometry .
Advanced: How can contradictory spectral or bioactivity data be resolved?
- Spectral Contradictions :
- Tautomerism : Use variable-temperature NMR to detect keto-enol equilibria .
- Solvent Effects : Compare NMR in DMSO-d6 vs. CDCl3 to identify solvent-dependent shifts .
- Bioactivity Variability :
- Replicate assays under standardized conditions (e.g., pH 7.4, 37°C).
- Use isogenic cell lines to control for genetic variability .
Advanced: What solvent systems and reaction conditions minimize stereochemical ambiguity?
- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) stabilize the transition state, favoring the E-isomer .
- Stereochemical Monitoring :
- HPLC with Chiral Columns : Resolve enantiomers using amylose-based stationary phases .
- Circular Dichroism (CD) : Confirm absolute configuration via Cotton effects .
Advanced: How does this compound interact with biomolecules, and what binding studies are recommended?
- Protein Binding :
- Fluorescence Quenching : Monitor tryptophan residue quenching in bovine serum albumin (BSA) to calculate binding constants () .
- Molecular Docking : Use AutoDock Vina to predict binding modes with target enzymes (e.g., cytochrome P450) .
- DNA Interaction :
- Ethidium Displacement Assay : Assess intercalation via UV-vis spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
